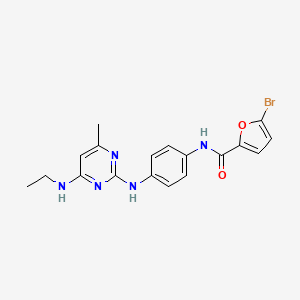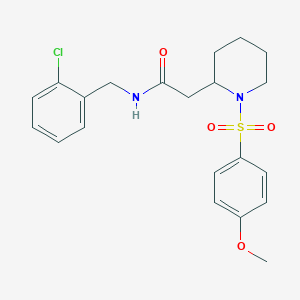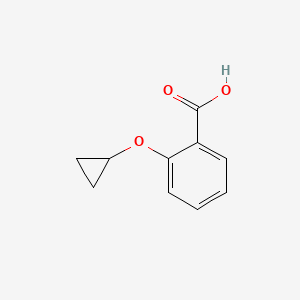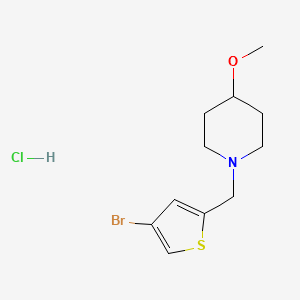
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogen-containing heterocycle . The molecule also contains a piperidine ring, which is another type of nitrogen-containing heterocycle . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
Hydrogenation and Fluorescence Enhancement
Studies have demonstrated the utility of quinoline derivatives in hydrogenation reactions and fluorescence enhancement. For instance, N-Methyl fluorosulphonates of quinoline derivatives, when hydrogenated, yield N-methylpiperidine derivatives, which are pivotal in organic synthesis and pharmaceutical manufacturing (Hönel & Vierhapper, 1983). Additionally, the fluorescence enhancement of quinolines through protonation, particularly with benzenesulfonic acid, underlines their potential in bioimaging and sensor applications (Tervola et al., 2020).
Fluorescent Probes for Zn2+
Quinoline derivatives have been explored as fluorescent probes for Zn2+, indicating their significance in biochemical assays and imaging. The design and synthesis of fluorescent probes based on quinoline derivatives for Zn2+ detection underscore their applicability in biological and environmental monitoring (Ohshima et al., 2010).
Anticancer Activity
Quinoline compounds, including derivatives of “3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline,” have been reported to exhibit anticancer activities. The synthesis of quinoline-based compounds and their evaluation for anticancer properties provide insights into their therapeutic potential. The structural diversity and synthetic versatility of quinolines allow for the generation of compounds with specific activities against cancer drug targets (Solomon & Lee, 2011).
Antimicrobial Agents
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties, highlighting their application in developing new antimicrobial agents. This includes the investigation of quinoline-azo-N-pyrimidinyl benzenesulfonamide derivatives for their antimicrobial activities, which could lead to the development of novel treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).
Amylolytic Agents
The synthesis of novel fluorine-bearing quinoline-4-carboxylic acids and related compounds has shown potential in serving as amylolytic agents, indicating their application in agriculture and food industry to enhance starch breakdown processes (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-15-9-11-24(12-10-15)21-18-13-16(22)7-8-19(18)23-14-20(21)27(25,26)17-5-3-2-4-6-17/h2-8,13-15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMDABTYQZTKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperidin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)
![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)

![(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2835486.png)

![2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2835488.png)
![2-[[4-[2-(3,4-Dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2835489.png)
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 5-methylpyridine-3-carboxylate](/img/structure/B2835490.png)


